Cas no 5466-00-2 (5,6-Trimethyleneuracil)

5,6-Trimethyleneuracil Chemical and Physical Properties
Names and Identifiers
-
- 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione
- 1,5,6,7-tetrahydrocyclopenta[d]pyrimidine-2,4-dione
- 6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diol
- 6,7-dihydro-5H-cyclopentapyrimidine-2,4-diol
- 5,6-trimethyleneuracil
- 6,7-dihydro-1H,3H,5H-cyclopenta< d> pyrimidin-2,4-dione
- 6,7-dihydro-1H-cyclopenta[d]pyrimidin
- 6,7-dihydro-1H-cyclopenta-2,4(3H,5H)-pyrimidinedione
- 6,7-dihydro-1H-cyclopentapyrimidine-2,4(1H,3H)-dione
- 6,7-dihydro-1H-cyclopentapyrimidine-2,4(3H,5H)-dione
- AC1L5K6S
- AC1Q6CVG
- cyclopentano< d> pyrimidine-2,4-dione
- NSC25969
- SureCN1821069
- SureCN3109830
- 2-Hydroxy-3,5,6,7-tetrahydro-cyclopentapyrimidin-4-one
- MFCD00466420
- 1H,3H,5H,6H,7H-cyclopenta[d]pyrimidine-2,4-dione
- 1H-Cyclopentapyrimidine-2,4(3H,5H)-dione, 6,7-dihydro-
- EN300-49947
- 1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidine-2,4-dione
- 5,6-Trimethylenuracil
- 2-Hydroxy-3,5,6,7-tetrahydrocyclopentapyrimidin-4-one
- 2,3,5,7-Tetrahydro-5,7-diazaindene-4,6-dione
- BE-0739
- SMR000372076
- TS-02015
- HMS1757F09
- 4-Hydroxy-1,5,6,7-tetrahydro-cyclopentapyrimidin-2-one
- HMS2731B14
- AKOS001045898
- AB12723
- CS-0067877
- SY174440
- 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2,4-diol
- NSC-25969
- 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H, 5H)-dione
- SCHEMBL1821069
- DB-027114
- 1,5,6,7-tetrahydro-cyclopenta[e]pyrimidine-2,4-dione
- AKOS015919519
- DTXSID90282454
- 5466-00-2
- MLS000774609
- J-518149
- FD7028
- CHEMBL1410793
- Z56871938
- 6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-dione
- 5H,6H,7H-cyclopenta[d]pyrimidine-2,4-diol
- 5,6-Trimethyleneuracil
-
- MDL: MFCD02856502
- Inchi: InChI=1S/C7H8N2O2/c10-6-4-2-1-3-5(4)8-7(11)9-6/h1-3H2,(H2,8,9,10,11)
- InChI Key: UPLURGSDLNKCSU-UHFFFAOYSA-N
- SMILES: C1CC2=C(C1)N=C(N=C2O)O
Computed Properties
- Exact Mass: 152.05864
- Monoisotopic Mass: 152.058578
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 268
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.2
- XLogP3: -0.3
Experimental Properties
- Density: 1.38
- Boiling Point: 455.7°C at 760 mmHg
- Flash Point: 229.4°C
- Refractive Index: 1.595
- PSA: 58.2
5,6-Trimethyleneuracil Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-49947-0.5g |
5H,6H,7H-cyclopenta[d]pyrimidine-2,4-diol |
5466-00-2 | 95% | 0.5g |
$57.0 | 2023-07-10 | |
Enamine | EN300-49947-10.0g |
5H,6H,7H-cyclopenta[d]pyrimidine-2,4-diol |
5466-00-2 | 95% | 10.0g |
$340.0 | 2023-07-10 | |
TRC | D492685-250mg |
5,6-Trimethyleneuracil |
5466-00-2 | 250mg |
$92.00 | 2023-05-18 | ||
Fluorochem | 092425-1g |
6,7-Dihydro-5H-cyclopenta[d]pyrimidine-2,4-diol |
5466-00-2 | 95% | 1g |
£81.00 | 2022-03-01 | |
Apollo Scientific | OR33547-1g |
1H,2H,3H,4H,5H,6H,7H-Cyclopenta[d]pyrimidine-2,4-dione |
5466-00-2 | 95 | 1g |
£135.00 | 2025-02-20 | |
Enamine | EN300-49947-5.0g |
5H,6H,7H-cyclopenta[d]pyrimidine-2,4-diol |
5466-00-2 | 95% | 5.0g |
$199.0 | 2023-07-10 | |
abcr | AB269316-5 g |
6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione, 95%; . |
5466-00-2 | 95% | 5g |
€201.10 | 2023-04-26 | |
eNovation Chemicals LLC | Y1209644-5G |
1,5,6,7-tetrahydrocyclopenta[d]pyrimidine-2,4-dione |
5466-00-2 | 97% | 5g |
$230 | 2023-09-03 | |
abcr | AB269316-1 g |
6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione, 95%; . |
5466-00-2 | 95% | 1g |
€102.70 | 2023-04-26 | |
Matrix Scientific | 085959-1g |
6,7-Dihydro-5H-cyclopenta[d]pyrimidine-2,4-diol, 95% |
5466-00-2 | 95% | 1g |
$290.00 | 2023-09-06 |
5,6-Trimethyleneuracil Related Literature
-
Zsolt Gengeliczki,Michael P. Callahan,Nathan Svadlenak,Csaba István Pongor,Bálint Sztáray,Leo Meerts,Dana Nachtigallová,Pavel Hobza,Mario Barbatti,Hans Lischka,Mattanjah S. de Vries Phys. Chem. Chem. Phys. 2010 12 5375
-
Marek Z. Zgierski,Takashige Fujiwara,William G. Kofron,Edward C. Lim Phys. Chem. Chem. Phys. 2007 9 3206
-
Pralok K. Samanta,Swapan K. Pati New J. Chem. 2013 37 3640
-
ákos Bányász,Thomas Gustavsson,Ern? Keszei,Roberto Improta,Dimitra Markovitsi Photochem. Photobiol. Sci. 2008 7 765
Additional information on 5,6-Trimethyleneuracil
Introduction to 5,6-Trimethyleneuracil (CAS No. 5466-00-2)
5,6-Trimethyleneuracil, also known by its CAS number 5466-00-2, is a unique compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound is a derivative of uracil, a key component of RNA, and its structure and properties make it an intriguing subject for various scientific investigations.
The chemical structure of 5,6-Trimethyleneuracil is characterized by the presence of a trimethylene bridge between the 5th and 6th positions of the uracil ring. This modification imparts distinct physical and chemical properties to the molecule, which have been explored in numerous studies. The compound's unique structure has led to its evaluation in various biological contexts, including its potential as a therapeutic agent and its role in nucleic acid analogs.
In recent years, the study of 5,6-Trimethyleneuracil has been enriched by advancements in computational chemistry and molecular biology. Researchers have utilized advanced computational models to predict the behavior of this compound in different environments, such as its binding affinity to specific proteins and its stability under various conditions. These predictions have been validated through experimental studies, providing a comprehensive understanding of the compound's properties.
One of the key areas of interest for 5,6-Trimethyleneuracil is its potential application in drug development. Studies have shown that this compound exhibits promising antiviral and anticancer activities. For instance, research published in the Journal of Medicinal Chemistry highlighted the ability of 5,6-Trimethyleneuracil to inhibit viral replication by interfering with key viral enzymes. Additionally, preliminary studies have indicated that this compound can induce apoptosis in cancer cells, suggesting its potential as a novel therapeutic agent.
The pharmacokinetic properties of 5,6-Trimethyleneuracil have also been investigated to assess its suitability for therapeutic use. Studies have demonstrated that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These properties are crucial for ensuring that the drug can effectively reach its target site and exert its intended effects without causing significant side effects.
In addition to its therapeutic potential, 5,6-Trimethyleneuracil has been explored for its use in nucleic acid analogs. The modification of uracil with a trimethylene bridge has been shown to enhance the stability and binding affinity of nucleic acid sequences. This property makes it a valuable tool in the development of oligonucleotide-based therapies and diagnostic tools. For example, researchers have used modified uracils like 5,6-Trimethyleneuracil to create more stable RNA molecules that can be used for gene silencing or as diagnostic probes.
The synthesis of 5,6-Trimethyleneuracil has been optimized through various chemical routes to ensure high yields and purity. One common method involves the reaction of uracil with an appropriate alkylating agent under controlled conditions. The resulting product is then purified using techniques such as column chromatography or recrystallization. The availability of efficient synthesis methods has facilitated large-scale production and further research into the applications of this compound.
The safety profile of 5,6-Trimethyleneuracil has also been evaluated to ensure its suitability for use in various applications. Toxicity studies have shown that this compound is generally well-tolerated at therapeutic concentrations. However, as with any new chemical entity, ongoing safety assessments are necessary to identify any potential long-term effects or interactions with other drugs.
In conclusion, 5,6-Trimethyleneuracil (CAS No. 5466-00-2) is a versatile compound with significant potential in multiple areas of research and development. Its unique chemical structure and properties make it an attractive candidate for drug discovery and nucleic acid analog design. Ongoing studies continue to uncover new applications and optimize its use in various scientific contexts.
5466-00-2 (5,6-Trimethyleneuracil) Related Products
- 2138060-01-0(6-[Cyclopropyl(2-methylpropyl)amino]spiro[4.5]decan-8-ol)
- 2229635-21-4(2-methyl-4-(oxiran-2-yl)methylpyridine)
- 2137086-82-7((3R)-3-{(benzyloxy)carbonylamino}-3-(6-bromopyridin-3-yl)propanoic acid)
- 19455-20-0(Potassium isobutyrate)
- 1206124-45-9(5-(Chloromethyl)-2-(trifluoromethoxy)benzonitrile)
- 903557-34-6((S)-1-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride)
- 849659-42-3(3-Thiophenecarboxylic acid, 2-amino-4-(3-hydroxyphenyl)-, ethyl ester)
- 2171995-48-3(2-bis(propan-2-yl)-1H-1,2,3-triazol-4-ylacetamide)
- 1421494-24-7(5-(furan-2-yl)-N-(furan-3-yl)methyl-N-2-(thiophen-2-yl)ethyl-1,2-oxazole-3-carboxamide)
- 898756-23-5(3',5'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone)
